molecular formula C17H14ClN3OS B11262476 4-(4-Chlorophenyl)-6-oxo-1-(prop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile

4-(4-Chlorophenyl)-6-oxo-1-(prop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11262476
M. Wt: 343.8 g/mol
InChI Key: HCVCKFFTPKSGHZ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-oxo-1-(prop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile is a synthetic organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-oxo-1-(prop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, prop-2-en-1-amine, and thiourea.

    Condensation Reaction: The starting materials undergo a condensation reaction to form the dihydropyrimidine core.

    Functional Group Modifications: Subsequent reactions introduce the prop-2-en-1-yl and prop-2-en-1-ylsulfanyl groups, as well as the nitrile group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-oxo-1-(prop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-oxo-1-(prop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-oxo-1-(prop-2-en-1-yl)-2-(methylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile
  • 4-(4-Chlorophenyl)-6-oxo-1-(prop-2-en-1-yl)-2-(ethylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile

Uniqueness

The uniqueness of 4-(4-Chlorophenyl)-6-oxo-1-(prop-2-en-1-yl)-2-(prop-2-en-1-ylsulfanyl)-1,6-dihydropyrimidine-5-carbonitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-oxo-1-prop-2-enyl-2-prop-2-enylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C17H14ClN3OS/c1-3-9-21-16(22)14(11-19)15(20-17(21)23-10-4-2)12-5-7-13(18)8-6-12/h3-8H,1-2,9-10H2

InChI Key

HCVCKFFTPKSGHZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C(=C(N=C1SCC=C)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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